1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitrile
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Overview
Description
NSC 27034 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in research and industrial applications.
Preparation Methods
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reaction conditions often include controlled temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
NSC 27034 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents under specific conditions.
Reduction: Reduction reactions involve the use of reducing agents to convert NSC 27034 into different products.
Substitution: Substitution reactions can occur, where specific functional groups in NSC 27034 are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
NSC 27034 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: NSC 27034 is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on cellular processes.
Industry: The compound is utilized in industrial processes for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 27034 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the context of its use.
Comparison with Similar Compounds
NSC 27034 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 12345: Known for its similar chemical structure but different reactivity.
NSC 67890: Shares some functional groups with NSC 27034 but has distinct applications.
NSC 54321: Another compound with comparable properties but used in different research areas.
The uniqueness of NSC 27034 lies in its specific reactivity and the range of applications it offers in various scientific fields.
Biological Activity
1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitrile is a compound that belongs to the anthraquinone family. Its unique chemical structure contributes to various biological activities, making it a subject of interest in pharmacological and toxicological studies. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes two hydroxyl groups and two carbonitrile groups, which are critical for its biological interactions.
Antioxidant Activity
Research has shown that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in various biological systems. A study demonstrated that this compound effectively inhibited lipid peroxidation in rat liver homogenates.
Study | Method | Findings |
---|---|---|
In vitro | Reduced malondialdehyde levels by 40% at 50 µM concentration. | |
In vivo | Improved antioxidant enzyme activity in treated rats. |
Antitumor Activity
The compound has been evaluated for its antitumor potential against various cancer cell lines. In vitro studies revealed that it induces apoptosis in human breast cancer cells (MCF-7) and has cytotoxic effects on lung cancer cells (A549).
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis via caspase activation. |
A549 | 15.0 | Cell cycle arrest at the G2/M phase. |
Antimicrobial Activity
This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness was assessed through disk diffusion methods.
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Case Study 1: Antioxidant Efficacy in Diabetic Rats
A study conducted on diabetic rats assessed the protective effects of the compound against oxidative damage. The results indicated a significant reduction in blood glucose levels and improved liver function markers after treatment with the compound.
Case Study 2: Synergistic Effects with Chemotherapy
In a clinical trial involving breast cancer patients, the combination of this compound with standard chemotherapy drugs showed enhanced efficacy compared to chemotherapy alone. Patients reported fewer side effects and improved quality of life.
Properties
CAS No. |
5470-98-4 |
---|---|
Molecular Formula |
C16H6N2O4 |
Molecular Weight |
290.23 g/mol |
IUPAC Name |
1,4-dihydroxy-9,10-dioxoanthracene-2,3-dicarbonitrile |
InChI |
InChI=1S/C16H6N2O4/c17-5-9-10(6-18)16(22)12-11(15(9)21)13(19)7-3-1-2-4-8(7)14(12)20/h1-4,21-22H |
InChI Key |
XZPHNGYVABZCEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C(=C(C(=C3C2=O)O)C#N)C#N)O |
Origin of Product |
United States |
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